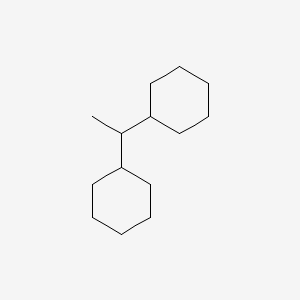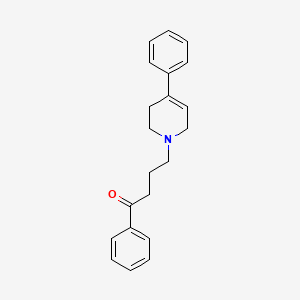
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenyl group and a dihydropyridine ring attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted dihydropyridine with a butanone derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and dihydropyridine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its potential use in drug development and pharmacology.
Industry: May have applications in the production of fine chemicals and materials.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
1-Butanone, 4-phenyl-: A simpler analog without the dihydropyridine ring.
4-Phenyl-1,2,3,6-tetrahydropyridine: A related compound with a similar dihydropyridine structure.
Phenylbutanone derivatives: Various derivatives with different substituents on the phenyl or butanone groups.
Uniqueness
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is unique due to the presence of both a phenyl group and a dihydropyridine ring, which may confer distinct chemical and biological properties compared to simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
CAS番号 |
5061-32-5 |
|---|---|
分子式 |
C21H23NO |
分子量 |
305.4 g/mol |
IUPAC名 |
1-phenyl-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23NO/c23-21(20-10-5-2-6-11-20)12-7-15-22-16-13-19(14-17-22)18-8-3-1-4-9-18/h1-6,8-11,13H,7,12,14-17H2 |
InChIキー |
UOCDNTOJCMKTQT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


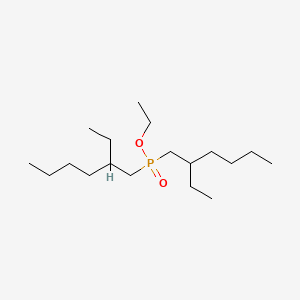
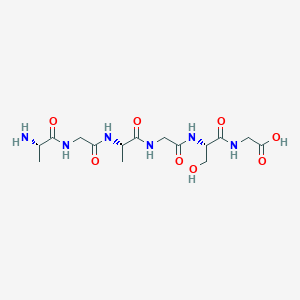



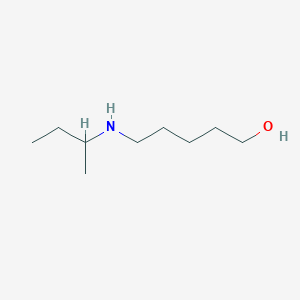
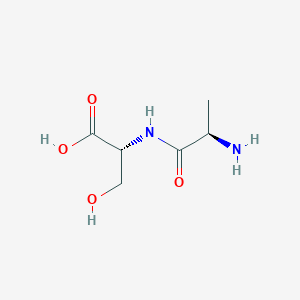

![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
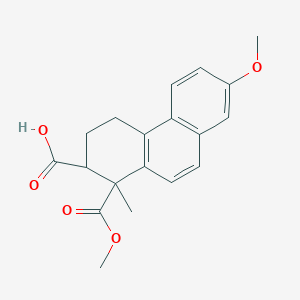
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
